Product packaging for 4-Methoxybutanoyl chloride(Cat. No.:CAS No. 61882-39-1)

4-Methoxybutanoyl chloride

Cat. No.: B1658703
CAS No.: 61882-39-1
M. Wt: 136.58 g/mol
InChI Key: IMQIREFMSWXIEJ-UHFFFAOYSA-N
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Description

Role of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are organic compounds characterized by the functional group -COCl, where a carbonyl group (C=O) is bonded to a chlorine atom. ebsco.comwikipedia.org This arrangement makes them highly reactive derivatives of carboxylic acids. wikipedia.org Their heightened reactivity compared to carboxylic acids renders them valuable starting materials for numerous organic transformations. savemyexams.comsavemyexams.com

The primary role of acyl chlorides in organic synthesis is to act as powerful acylating agents, meaning they can introduce an acyl group (R-CO-) into another molecule. iitk.ac.in This capability is fundamental to the construction of various functional groups. Key reactions involving acyl chlorides include:

Esterification: Acyl chlorides readily react with alcohols and phenols to form esters. ebsco.comsavemyexams.com This reaction is often preferred over using carboxylic acids directly because it is faster and proceeds to completion, resulting in higher yields of the desired ester. savemyexams.comsavemyexams.com

Amide Formation: The reaction of acyl chlorides with ammonia (B1221849) or primary and secondary amines provides a straightforward and efficient method for synthesizing amides. ebsco.comsavemyexams.comiitk.ac.in This is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Friedel-Crafts Acylation: Acyl chlorides are key reagents in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. ebsco.comiitk.ac.infiveable.me This reaction is a cornerstone for the synthesis of aromatic ketones.

Anhydride Synthesis: They can react with a salt of a carboxylic acid to produce acid anhydrides. wikipedia.org

The high reactivity of acyl chlorides stems from the electronegative chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. numberanalytics.com The chloride ion is also an excellent leaving group, facilitating the substitution reaction. quora.com

The synthesis of acyl chlorides themselves is typically achieved by reacting a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). ebsco.comlibretexts.org Thionyl chloride is often the reagent of choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.org

Rationale for Focused Research on 4-Methoxybutanoyl Chloride

This compound, with the chemical formula C₅H₉ClO₂, has garnered specific interest within the research community as a valuable building block in organic synthesis. nih.gov The rationale for this focused research lies in the unique structural features of the molecule and its potential applications in the synthesis of complex and biologically significant compounds.

The presence of a methoxy (B1213986) group (-OCH₃) at the 4-position of the butanoyl chain introduces several key characteristics:

Influence on Reactivity: The ether linkage can influence the electronic properties of the acyl chloride, potentially modulating its reactivity in acylation reactions.

Synthetic Handle: The methoxy group serves as a functional handle that can be further modified in subsequent synthetic steps. This allows for the construction of more elaborate molecular architectures.

Pharmaceutical and Agrochemical Intermediates: The 4-methoxybutanoyl moiety is a structural motif found in various target molecules within the pharmaceutical and agrochemical industries. numberanalytics.comsmolecule.com For instance, it has been used as an intermediate in the synthesis of potential renin inhibitors and compounds investigated as IDH1 mutant inhibitors for cancer treatment. google.comgoogle.com

Polymer and Materials Science: Derivatives of 4-methoxybutanoic acid have been explored in the context of creating specialized polymers and materials. For example, a derivative was used in the synthesis of RNAs with sensitive modifications. researchgate.net

Research into this compound often involves its use in acylation reactions to create more complex intermediates. For example, it has been reacted with aromatic compounds in Friedel-Crafts type reactions. google.com The resulting ketones can then be further elaborated into a variety of other compounds.

Detailed research findings have provided spectroscopic data for the characterization of this compound. For instance, its ¹H NMR spectrum shows characteristic signals corresponding to the different protons in the molecule. purdue.edu

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₉ClO₂ nih.gov
Molecular Weight 136.58 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 61882-39-1 nih.gov

Table 2: Selected Research Applications of this compound

Application Area Specific Use Reference
Pharmaceutical Synthesis Intermediate for renin inhibitors google.com
Pharmaceutical Synthesis Intermediate for IDH1 mutant inhibitors google.com
Organic Synthesis Building block for complex molecules uniupo.it
Biochemical Research Component in the synthesis of modified RNAs researchgate.net

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Thionyl chloride | | Phosphorus pentachloride | | Phosphorus trichloride | | Sulfur dioxide | | Hydrogen chloride | | 4-methoxybutanoic acid | | Renin | | IDH1 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO2 B1658703 4-Methoxybutanoyl chloride CAS No. 61882-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQIREFMSWXIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510095
Record name 4-Methoxybutanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61882-39-1
Record name 4-Methoxybutanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanoyl chloride
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Synthetic Methodologies for 4 Methoxybutanoyl Chloride

Classical and Contemporary Preparative Routes

The conversion of 4-methoxybutanoic acid to its corresponding acyl chloride is a cornerstone of its utilization in further chemical transformations. This is typically accomplished by employing a variety of chlorinating agents that react with the carboxylic acid moiety.

Synthesis via Direct Chlorination of 4-Methoxybutanoic Acid

The most direct and widely employed methods for the preparation of 4-methoxybutanoyl chloride involve the treatment of 4-methoxybutanoic acid with common chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemistrysteps.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. libretexts.org

The reaction with thionyl chloride is a classic and effective method, often carried out at reflux temperature. libretexts.org An advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. libretexts.orgchemguide.co.uk The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. masterorganicchemistry.com

Oxalyl chloride is another highly effective reagent for this conversion and is often considered a milder alternative to thionyl chloride. researchgate.net The reaction with oxalyl chloride is typically performed at room temperature in an inert solvent, such as dichloromethane, and often with a catalytic amount of DMF. researchgate.net A specific preparation of this compound using oxalyl chloride has been documented, affording a high yield of the product. In a detailed procedure, 4-methoxybutanoic acid dissolved in anhydrous chloroform (B151607) was added dropwise to a solution of oxalyl chloride in the same solvent. The subsequent addition of a few drops of DMF and stirring at room temperature for two hours resulted in an 85% yield of this compound after concentration under reduced pressure. purdue.edu

A comparative overview of these two common chlorinating agents for the synthesis of acyl chlorides is presented in the table below.

ReagentTypical ConditionsAdvantagesDisadvantagesReported Yield for this compound
Thionyl Chloride (SOCl₂) ** Reflux, neat or with a solvent; cat. DMF masterorganicchemistry.comlibretexts.orgGaseous byproducts (SO₂, HCl) simplify purification libretexts.orgchemguide.co.ukCan be harsh; requires higher temperaturesNot specifically reported, but generally high for acyl chlorides
Oxalyl Chloride ((COCl)₂) **Room temperature in an inert solvent (e.g., CH₂Cl₂, Chloroform); cat. DMF researchgate.netpurdue.eduMilder reaction conditions; high yields researchgate.netMore expensive than thionyl chloride researchgate.net85% purdue.edu

Exploration of Alternative Activating Agents for Carboxylic Acids

Beyond the conventional use of thionyl chloride and oxalyl chloride, other reagents can be employed for the synthesis of acyl chlorides from carboxylic acids. These alternatives may be chosen to avoid specific byproducts or to achieve different reactivity profiles. Among these are phosphorus-based reagents and other specialized activating agents. masterorganicchemistry.com

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are classical reagents for the preparation of acyl chlorides. masterorganicchemistry.comchemguide.co.uk Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemguide.co.uk Phosphorus trichloride also yields the acyl chloride, with phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk While effective, the solid nature of the phosphorus byproducts can complicate the purification of the desired acyl chloride compared to the gaseous byproducts of thionyl chloride. libretexts.org

Other, more specialized reagents have been developed for acid activation, which can also be applied to the synthesis of this compound. These include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which can serve as a dehydrating and activating agent. rsc.org The Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphoryl chloride or oxalyl chloride, is another powerful tool for activating carboxylic acids. shirazu.ac.ir These alternative methods, while less common for the routine preparation of simple acyl chlorides, offer a broader toolbox for chemists facing specific synthetic challenges, such as the presence of sensitive functional groups in the substrate. shirazu.ac.ir

Considerations for Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and economic viability. uniupo.it Key areas of focus include the management of reaction exotherms, purification of the final product, and the handling of corrosive and potentially hazardous materials.

On a large scale, the exothermic nature of the reaction between 4-methoxybutanoic acid and chlorinating agents like thionyl chloride or oxalyl chloride requires robust temperature control to prevent runaway reactions. The use of continuous flow reactors can offer significant advantages in this regard, providing better heat transfer and safer handling of highly reactive intermediates.

Purification of this compound at an industrial scale is typically achieved through distillation. google.com However, the thermal sensitivity of acyl chlorides can lead to degradation and the formation of byproducts and polymers at elevated temperatures. google.com Therefore, vacuum distillation is often employed to lower the boiling point and minimize thermal stress on the product. google.com To further mitigate degradation and fouling of distillation equipment, the use of distillation improvement additives, such as mineral oils or organo polysiloxanes, has been reported for the purification of other acid chlorides. google.com

Mechanistic Investigations and Reactivity Profiles of 4 Methoxybutanoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Center

4-Methoxybutanoyl chloride, like other acyl chlorides, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the carbonyl center is attributed to the presence of two electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. The general mechanism for these reactions is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.

The acylation of alcohols and amines is a fundamental transformation in organic synthesis, often used for the protection of functional groups or the synthesis of esters and amides. This compound is an effective acylating agent for these transformations.

Acylation of Alcohols: this compound reacts readily with alcohols to form the corresponding esters. The reaction is typically rapid and exothermic. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the attacking alcohol to yield the ester and hydrogen chloride.

General Reaction Scheme for Acylation of Alcohols:

Reactant (Alcohol)Product (Ester)Reaction Conditions
EthanolEthyl 4-methoxybutanoateTypically at room temperature
IsopropanolIsopropyl 4-methoxybutanoateOften in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize HCl

This table is based on the general reactivity of acyl chlorides with alcohols and does not represent specific experimental data for this compound.

Acylation of Amines: The reaction of this compound with primary and secondary amines produces N-substituted amides. This reaction is generally very fast and often violent if concentrated reagents are used. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. Similar to the reaction with alcohols, a tetrahedral intermediate is formed, which then collapses to expel the chloride ion. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride produced.

General Reaction Scheme for Acylation of Amines:

Reactant (Amine)Product (Amide)Reaction Conditions
MethylamineN-methyl-4-methoxybutanamideTypically at room temperature, often with excess amine
Diethylamine (B46881)N,N-diethyl-4-methoxybutanamideCan be performed in an inert solvent to moderate the reaction rate

This table is based on the general reactivity of acyl chlorides with amines and does not represent specific experimental data for this compound.

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a carboxylic anhydride. This reaction follows the same nucleophilic acyl substitution pathway, where the carboxylate anion acts as the nucleophile. The reaction is an important method for the synthesis of both symmetrical and mixed anhydrides. The use of a base, such as pyridine, is common when reacting with a carboxylic acid to deprotonate it and form the more nucleophilic carboxylate anion.

The reaction of acyl chlorides with potassium thiocyanate (B1210189) can lead to the formation of acyl isothiocyanates. This transformation proceeds through a nucleophilic attack by the thiocyanate ion on the carbonyl carbon of this compound. While the thiocyanate ion can attack with either the sulfur or the nitrogen atom, reactions with acyl halides generally result in the formation of acyl isothiocyanates (R-CO-NCS). The corresponding acyl thiocyanates (R-CO-SCN) are less commonly formed. The mechanism is considered a nucleophilic addition-elimination process.

Hydrolytic Stability and Pathways under Varied Conditions

Acyl chlorides, including this compound, are known to be highly reactive towards water, undergoing rapid hydrolysis to form the corresponding carboxylic acid and hydrogen chloride. This high reactivity is a consequence of the highly electrophilic nature of the carbonyl carbon and the fact that chloride is a good leaving group.

The hydrolysis of acyl chlorides is significantly faster than that of other acid derivatives like esters or amides, which often require stronger nucleophiles or catalysts. The reaction with water proceeds readily at room temperature. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid.

The rate of hydrolysis can be influenced by the solvent and pH. While the reaction is fast in neutral water, the presence of a base can accelerate it by providing a stronger nucleophile (hydroxide ion). Conversely, under acidic conditions, the reaction may still proceed, but the nucleophilicity of water is not enhanced. The ease of hydrolysis for acyl chlorides is a key characteristic of their chemical reactivity.

Electrophilic Behavior and Interactions with Lewis Acidic Species

The carbonyl carbon of this compound possesses significant electrophilic character. This electrophilicity can be further enhanced by the coordination of a Lewis acid to the carbonyl oxygen or the chlorine atom. This interaction increases the positive charge on the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

In the presence of a strong Lewis acid, such as aluminum chloride or antimony pentachloride, acyl chlorides can ionize to form acylium ions (a type of oxocarbenium ion). These intermediates are highly reactive electrophiles. The formation of the acylium ion from this compound would involve the abstraction of the chloride ion by the Lewis acid.

Formation of an Acylium Ion:

The resulting 4-methoxybutanoyl cation is a resonance-stabilized carbenium ion. These types of intermediates are key in electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation. While direct observation and characterization of such transient species can be challenging due to their high reactivity, their existence is inferred from the products of reactions where they are proposed as intermediates. In some cases, related N-acyliminium ion intermediates have been captured and characterized.

Radical-Mediated Transformations and Photocatalytic Applications of this compound

The generation of acyl radicals from stable precursors has become a significant area of interest in organic synthesis, offering a complementary approach to traditional ionic reactions. Among the various precursors, acyl chlorides, including aliphatic variants like this compound, have emerged as viable substrates for radical generation, particularly through photocatalytic methods. These approaches allow for the formation of C-C bonds under mild conditions.

Under visible-light photoredox catalysis, acyl chlorides can be converted into the corresponding acyl radicals. This transformation typically involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process. While aromatic acyl chlorides have been more extensively studied in this context, the principles can be extended to aliphatic acyl chlorides. For instance, a general mechanism involves the activation of the acyl chloride by a nucleophilic organic catalyst, which then undergoes photolytic cleavage to generate the acyl radical.

One of the primary applications of acyl radicals generated from acyl chlorides is their participation in Giese-type addition reactions. In these reactions, the nucleophilic acyl radical adds to an electron-deficient alkene, forming a new carbon-centered radical, which is then typically quenched by a hydrogen atom donor to yield the final product. This methodology has been successfully applied to a range of aliphatic acyl chlorides, demonstrating the feasibility of such transformations.

While specific studies on this compound are not extensively documented, the reactivity of structurally similar aliphatic acyl chlorides in photocatalytic Giese-type additions provides valuable insights. For example, various primary and secondary alkyl acyl chlorides have been shown to react with Michael acceptors to afford the corresponding addition products in moderate to excellent yields. The reaction conditions for these transformations are generally mild, often employing blue LED irradiation at temperatures ranging from 40 to 60 °C.

The following interactive data table summarizes the results of photocatalytic Giese-type additions for a selection of aliphatic acyl chlorides, which can be considered representative models for the reactivity of this compound.

Acyl ChlorideAlkene AcceptorCatalyst/ConditionsYield (%)Reference
Pentanoyl chlorideAcrylonitrileXanthate catalyst, Blue LEDs, 40 °C75
Cyclohexanecarbonyl chlorideAcrylonitrileXanthate catalyst, Blue LEDs, 40 °C80
3-Chloropropanoyl chlorideAcrylonitrileXanthate catalyst, Blue LEDs, 40 °C65
Isovaleryl chlorideDimethyl maleateIr(ppy)3, Blue LEDsData not available

Comparative Mechanistic Analyses with Related Acyl Halides

The reactivity of acyl halides in radical-mediated transformations is significantly influenced by the nature of both the acyl group (aliphatic vs. aromatic) and the halogen atom. A comparative analysis of these factors provides a deeper understanding of the underlying reaction mechanisms.

Aliphatic vs. Aromatic Acyl Chlorides:

In the context of nucleophilic acyl substitution, it is well-established that aliphatic acyl chlorides are generally more reactive than their aromatic counterparts. This difference in reactivity can be attributed to the electronic effects of the aromatic ring. The benzene (B151609) ring in aromatic acyl chlorides can donate electron density to the carbonyl carbon through resonance, which reduces its electrophilicity and thus its reactivity towards nucleophiles.

While radical reactions operate through different mechanisms, a similar trend in reactivity can be observed. The formation of an acyl radical from an acyl chloride via photocatalysis often involves an initial nucleophilic attack on the carbonyl carbon by a catalyst. Therefore, the reduced electrophilicity of aromatic acyl chlorides can lead to a slower initial activation step compared to aliphatic acyl chlorides. Consequently, aliphatic acyl chlorides like this compound are expected to be more readily converted to their corresponding acyl radicals under these conditions.

Influence of the Halogen:

The nature of the halogen atom (F, Cl, Br, I) in the acyl halide also plays a crucial role in its reactivity. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). In reactions that involve homolytic cleavage of the C-X bond to form an acyl radical, acyl iodides and bromides are generally more reactive than acyl chlorides due to their weaker C-X bonds.

However, in many photocatalytic systems, the generation of the acyl radical does not proceed through direct homolytic cleavage. Instead, it can occur via a single-electron reduction of the acyl halide. The reduction potentials of acyl halides are an important factor in these processes. While specific data for a wide range of acyl halides are not always available, the general trend suggests that the ease of reduction increases with the polarizability of the halogen atom.

Furthermore, in mechanisms involving a nucleophilic catalyst, the leaving group ability of the halide is a key determinant of reactivity. Since iodide is the best leaving group and fluoride (B91410) is the poorest among the halides, the initial catalytic cycle would be most efficient with acyl iodides and least efficient with acyl fluorides.

The following table provides a qualitative comparison of the reactivity of different acyl halides in radical-generating reactions.

Acyl Halide TypeRelative Reactivity in Radical Formation (General Trend)Key Mechanistic Factors
Aliphatic Acyl IodideHighestWeak C-I bond, good leaving group
Aliphatic Acyl BromideHighWeaker C-Br bond than C-Cl, good leaving group
Aliphatic Acyl Chloride (e.g., this compound) ModerateMore reactive than aromatic counterparts
Aliphatic Acyl FluorideLowStrong C-F bond, poor leaving group
Aromatic Acyl ChlorideLower than aliphaticResonance stabilization reduces electrophilicity

Advanced Applications of 4 Methoxybutanoyl Chloride in Chemical Synthesis and Materials Science

Strategic Building Block in Complex Chemical Architectures

The reactivity of 4-methoxybenzoyl chloride allows it to serve as a foundational component in the multi-step synthesis of elaborate molecules. ganeshremedies.comchemimpex.com It readily participates in acylation reactions with nucleophiles such as alcohols, amines, and carboxylic acids, enabling chemists to introduce the 4-methoxybenzoyl group into a target structure efficiently. ganeshremedies.comchemicalbook.com

While direct evidence linking 4-methoxybenzoyl chloride to the total synthesis of Echinoside A and Salinosporamide A is complex, its utility in constructing key fragments of such bioactive compounds is well-established. chemicalbook.comsigmaaldrich.com For instance, the synthesis of Salinosporamide A, a potent proteasome inhibitor with anticancer properties, involves the creation of a densely functionalized bicyclic core. acs.orgnih.govmdpi.com Although specific synthesis routes may vary, reagents like 3-oxobutanoyl chloride have been documented in its assembly, highlighting the role of acyl chlorides in building the molecule's intricate structure. researchgate.net The total synthesis of Echinoside A, a triterpene glycoside with significant anticancer and antifungal activity, is a monumental undertaking requiring a sequence of over 30 steps. nih.govresearchgate.net The principles of complex organic synthesis demonstrated in these examples underscore the importance of versatile building blocks like 4-methoxybenzoyl chloride. chemicalbook.comsigmaaldrich.com

4-Methoxybenzoyl chloride is a cornerstone in the pharmaceutical industry, serving as a key intermediate for numerous APIs. ganeshremedies.comchemimpex.comsdlookchem.com Its applications are diverse, contributing to the synthesis of drugs across different therapeutic areas. For example, it is used in the production of Amiodarone hydrochloride, a medication for myocardial infarction and angina, and Aniracetam, another pharmaceutical agent. sdlookchem.comnbinno.com The compound also plays a role in synthesizing intermediates for drugs like Loperamide Hydrochloride. chemicalbull.com

Table 1: Examples of APIs Synthesized Using 4-Methoxybenzoyl Chloride as an Intermediate
Active Pharmaceutical Ingredient (API)Therapeutic ClassRole of 4-Methoxybenzoyl Chloride
Amiodarone hydrochlorideAntiarrhythmicKey intermediate in synthesis. nbinno.com
AniracetamNootropicUsed as an intermediate in organic synthesis. sdlookchem.com
Loperamide HydrochlorideAntidiarrhealContributes to the structural framework. chemicalbull.com

One of the most significant applications of 4-methoxybenzoyl chloride is in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which are investigated as potential anti-cancer agents. ganeshremedies.comchemicalbook.comcymitquimica.com These compounds, structurally related to natural products like resveratrol, are of great interest for their ability to inhibit tubulin polymerization, a key mechanism in cancer cell division. 4-Methoxybenzoyl chloride serves as a crucial precursor for constructing the core stilbene architecture. ganeshremedies.comchemicalbook.com

Table 2: Research Findings on Stilbene Derivatives from 4-Methoxybenzoyl Chloride
Research AreaFindingSignificance
Anti-Cancer AgentsSynthesis of stilbene and dihydrostilbene derivatives. ganeshremedies.comchemicalbook.comThese compounds are evaluated for their potential to inhibit cancer cell growth.
HIV-1 ActivitySynthesis of coumarin (B35378) dimers. chemicalbook.comInvestigated for potential antiviral properties.

The versatility of 4-methoxybenzoyl chloride extends to the synthesis of heterocyclic compounds, which are fundamental structures in medicinal chemistry. chemicalbook.comsigmaaldrich.com It serves as a precursor for 1,3-diketones, which are themselves valuable intermediates. sigmaaldrich.comsigmaaldrich.com These diketones can then be used in one-pot syntheses to generate a variety of pyrazole (B372694) derivatives, a class of compounds known for a wide range of biological activities. sigmaaldrich.comsigmaaldrich.com Furthermore, it can be employed as a radical precursor in reactions initiated by visible-light photocatalysis to create diverse heterocyclic systems. chemicalbook.comsigmaaldrich.com

Utility in Catalysis and Ligand Development

Beyond its role as a structural component, 4-methoxybenzoyl chloride is also utilized in the specialized field of catalysis and ligand design.

In the realm of organometallic chemistry, the properties of a metal catalyst are finely tuned by the ligands attached to it. 4-Methoxybenzoyl chloride is used to synthesize acylphosphine ligands. chemicalbook.comsigmaaldrich.com These specialized ligands are then incorporated into rhodium-based catalysts. The resulting organometallic complexes are effective in catalyzing important chemical transformations, such as the hydrosilylation of alkenes, a process that forms organosilicon compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Role in Visible-Light-Driven Organic Transformations

Visible-light-driven organic reactions have emerged as a powerful and environmentally friendly strategy in chemical synthesis. researchgate.net These transformations often rely on photoredox catalysts that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. nih.gov

While specific studies detailing 4-methoxybutanoyl chloride's role as a primary substrate in these reactions are not prevalent, acyl chlorides can participate in such transformations. For instance, they can be coupled with radical species generated through photocatalysis. The general mechanism for many of these reactions involves the excitation of a photosensitizer, which then interacts with a sacrificial electron donor to generate a highly reducing or oxidizing species that activates the main substrate. nih.gov In a hypothetical context, this compound could be employed in reactions where an acyl radical is a key intermediate, or it could be used to trap a photochemically generated nucleophile. The field is known for its broad substrate scope, and the reactivity of the acyl chloride group makes it a plausible candidate for future investigations in visible-light-driven cross-coupling or acylation reactions.

Contributions to Advanced Materials and Optoelectronics

The functional groups within this compound—the reactive acyl chloride and the polar methoxy (B1213986) group—make it a candidate for the synthesis and modification of advanced materials.

Indium tin oxide (ITO) is a common transparent conductive material used as the anode in OLEDs. Modifying the ITO surface is crucial for improving charge injection efficiency from the anode to the organic layer, which enhances device performance. princeton.edu This is often achieved by forming a self-assembled monolayer (SAM) on the ITO surface to tune its work function and improve the interface stability. princeton.edu

Methods for modification include bonding films of silane-derivatized molecules or using phosphonic acids to create covalently bound monolayers. princeton.edu Although direct modification using this compound is not documented in the provided search results, its acyl chloride group could potentially react with hydroxyl groups present on the ITO surface. This would form a covalently attached layer where the methoxy-terminated alkyl chains could alter the surface energy and electronic properties of the anode, potentially reducing the charge injection barrier. Researchers have successfully used HCl to modify ITO, creating In-Cl dipoles that increase the surface work function from 4.8 to 5.5 eV. researchgate.net

ParameterUnmodified ITOPotential Effect of Modification
Work Function ~4.8 eVIncrease or decrease depending on dipole orientation
Surface Energy HighLowered, improving wetting by organic layers
Hole Injection Barrier SignificantReduced for improved device efficiency
Interface Stability ModerateIncreased through covalent bonding

This table illustrates the general goals and potential outcomes of ITO surface modification for OLEDs.

Acyl chlorides are fundamental building blocks in polymer chemistry. This compound can be used in polycondensation reactions. For example, reacting it with diols or diamines would produce polyesters or polyamides, respectively. The flexible butanoyl chain would become part of the polymer backbone, influencing its physical properties like glass transition temperature and crystallinity. The terminal methoxy group could enhance solubility in specific organic solvents and improve adhesion to certain substrates. Furthermore, related compounds like 4-methoxybenzyl chloride have been noted for their propensity to undergo polymerization, suggesting that the methoxy group can influence reactivity in such processes. researchgate.net

In the synthesis of dyes and pigments, acyl chlorides are frequently used to introduce acyl groups onto chromophore structures. chemimpex.com This chemical modification can be used to tune the final properties of the colorant, such as its color, lightfastness, and solubility. For example, reacting this compound with an amino or hydroxyl group on a dye precursor would attach the 4-methoxybutanoyl moiety. chemimpex.com This could enhance the dye's solubility in less polar media or alter its interaction with textile fibers. While many modern reactive dyes utilize triazinyl groups, the fundamental principle of using reactive handles to modify chromophores is a cornerstone of dye chemistry. mjbas.combeilstein-journals.org

Applications in Agrochemical and Fine Chemical Synthesis

In the synthesis of agrochemicals and other fine chemicals, acyl chlorides serve as versatile and highly reactive intermediates. chemimpex.com They allow for the efficient formation of ester and amide bonds. ganeshremedies.com The 4-methoxybutanoyl group could be a key structural motif in a biologically active target molecule. In this context, this compound would serve as the reagent to introduce this specific fragment into a more complex molecular architecture. Its utility lies in its ability to facilitate key bond-forming reactions reliably and in high yield, which is a critical consideration in multi-step syntheses common in the pharmaceutical and agrochemical industries. chemimpex.com

Analytical Methodologies for the Characterization and Trace Analysis of 4 Methoxybutanoyl Chloride

Challenges Associated with High Reactivity in Analytical Determinations

The principal challenge in the analysis of 4-methoxybutanoyl chloride lies in its high reactivity. Acyl chlorides are susceptible to rapid hydrolysis in the presence of water, forming the corresponding carboxylic acid. chemistrysteps.comchemistrystudent.com This reactivity extends to other nucleophiles, such as alcohols and amines, which can be present in sample matrices or analytical solvents. chemistrysteps.comchemistrystudent.com Direct analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often unreliable, as the compound can degrade on-column or during sample preparation, leading to inaccurate quantification and the potential for erroneous results. google.com

The electron-withdrawing nature of both the chlorine and oxygen atoms in the acyl chloride functional group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. chemistrystudent.com This inherent instability makes it difficult to maintain the integrity of the analyte from sample collection through to detection. Furthermore, the volatility of this compound can lead to sample loss during preparation steps that involve evaporation or concentration.

Derivatization Strategies for Enhanced Analytical Feasibility

To overcome the challenges associated with the high reactivity of this compound, derivatization is a commonly employed strategy. This involves converting the highly reactive acyl chloride into a more stable derivative that is amenable to standard analytical techniques. The choice of derivatizing agent is crucial and depends on the analytical method to be used.

One effective derivatization approach is the conversion of this compound into a stable ester. This is typically achieved by reacting the acyl chloride with an alcohol, such as methanol (B129727), in an anhydrous environment. google.comresearchgate.net The resulting methyl 4-methoxybutanoate is significantly less reactive and more stable than the parent acyl chloride, making it suitable for analysis by both GC and HPLC. researchgate.net

The reaction with methanol proceeds via a nucleophilic acyl substitution mechanism. The stability of the resulting ester allows for more robust sample preparation and chromatographic separation without the risk of degradation. This method has been successfully applied to the trace analysis of reactive acid chlorides in various matrices. researchgate.net

Table 1: Comparison of Analytical Suitability

Compound Reactivity Stability Suitability for Direct Chromatography
This compound High Low Poor

This table provides a simplified comparison of the analytical suitability of this compound and its methyl ester derivative.

For enhanced spectroscopic detection, particularly with UV-Visible or fluorescence detectors, derivatization to form amides or hydrazine (B178648) derivatives is a valuable strategy. Acyl chlorides react readily with primary or secondary amines to form stable amides. chemistrystudent.comechemi.com Similarly, reaction with hydrazine or substituted hydrazines yields stable hydrazide derivatives. google.com

The advantage of this approach lies in the ability to introduce a chromophore or fluorophore into the derivative. By selecting a derivatizing agent that contains a functionality with strong absorbance or fluorescence, the sensitivity and selectivity of the analytical method can be significantly improved. For instance, reacting this compound with a nitrophenylhydrazine (B1144169) reagent can produce a derivative with strong UV absorbance, facilitating its detection at low concentrations by HPLC-UV. google.com The reaction rate with basic compounds like amines and hydrazines is generally faster than with water or alcohols, which is an important consideration in method development. google.com

Advanced Chromatographic Techniques

Once this compound has been converted into a stable derivative, a range of advanced chromatographic techniques can be employed for its separation and quantification.

HPLC and its high-pressure counterpart, UPLC, are powerful tools for the analysis of the stable ester or amide derivatives of this compound. researchgate.netsielc.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for separating these derivatives. sielc.comorientjchem.org The choice of column, mobile phase composition, and detector is critical for achieving the desired separation and sensitivity.

For instance, a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often effective for separating ester derivatives. sielc.com The use of UPLC, with its smaller particle size columns, can offer faster analysis times and improved resolution. sielc.com Detection is typically performed using a UV detector, or for higher sensitivity and selectivity, a mass spectrometer (LC-MS). researchgate.net LC-MS provides not only quantitative data but also structural information, confirming the identity of the derivative.

Table 2: HPLC Method Parameters for Analysis of a Related Acyl Chloride Derivative

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Detection UV or Mass Spectrometry

This table is based on a method for a similar compound, benzoyl chloride, 4-methoxy-, and illustrates typical HPLC conditions. sielc.com

For the analysis of the more volatile ester derivatives of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective technique. GC provides excellent separation of volatile and semi-volatile compounds, while MS offers sensitive and specific detection.

The ester derivative is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its unambiguous identification and quantification. GC-MS is particularly well-suited for trace analysis due to its high sensitivity.

Application of Hyphenated Techniques in Pharmaceutical Impurity Profiling

The profiling of impurities in active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for detecting, identifying, and quantifying trace-level impurities.

For a reactive compound like this compound, impurities could arise from the starting materials, side reactions during synthesis (e.g., polymerization or condensation), or degradation. Common impurities might include the corresponding carboxylic acid (4-methoxybutanoic acid) due to hydrolysis, or unreacted starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. acs.org It combines the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying unknown impurities in complex mixtures. acs.orgnih.gov In the context of this compound, a reversed-phase LC method would likely be developed. However, due to the compound's reactivity with protic solvents like water and methanol, derivatization or the use of aprotic mobile phases might be necessary. The mass spectrometer can provide molecular weight information of impurities and, through tandem MS (MS/MS) techniques, can yield structural fragments, aiding in the definitive identification of unknown compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly suitable for volatile and thermally stable compounds. Acyl chlorides can be analyzed by GC, though care must be taken to avoid hydrolysis in the system. researchgate.net Derivatization is a common strategy to improve analysis. For instance, this compound can be reacted with an amine like diethylamine (B46881) to form a stable corresponding amide, which is less reactive and has excellent chromatographic properties. ucalgary.ca This approach allows for the simultaneous determination of the acyl chloride and related carboxylic acid impurities, with the latter being converted to trimethylsilyl (B98337) esters. ucalgary.ca

The table below summarizes the application of key hyphenated techniques in the analysis of impurities associated with acyl chlorides.

TechniquePrincipleApplication to this compound AnalysisAdvantagesConsiderations
LC-MSSeparates compounds based on polarity (LC) and identifies them by mass-to-charge ratio (MS).Ideal for identifying non-volatile impurities, degradation products, and residual starting materials.High sensitivity and specificity; provides molecular weight and structural information. acs.orgReactivity of the acyl chloride with common protic mobile phases requires careful method development or derivatization.
GC-MSSeparates volatile compounds based on boiling point (GC) and identifies them by mass fragmentation patterns (MS).Effective for analyzing the acyl chloride itself and other volatile impurities. Derivatization to a stable amide is often preferred. ucalgary.caExcellent separation efficiency for volatile compounds; provides library-matchable mass spectra for identification.Potential for on-column degradation if analyzed directly; derivatization adds a sample preparation step. researchgate.net
LC-NMRCombines LC separation with Nuclear Magnetic Resonance (NMR) spectroscopy for direct structural elucidation of separated compounds.Provides unambiguous structural information of unknown impurities without the need for isolation.Provides detailed structural information, enabling definitive identification and characterization of impurities. nih.govLower sensitivity compared to MS; requires higher concentrations of impurities.

Titrimetric Approaches for Quantitative Determination of Acyl Chlorides and Associated Impurities

Titrimetry offers robust and accurate methods for the quantitative determination of acyl chlorides and is particularly useful for assay and purity assessment. These methods can differentiate the acyl chloride from impurities such as the parent carboxylic acid and free hydrogen chloride (HCl).

One common approach involves reacting the acyl chloride sample with a nucleophile, such as an amine (e.g., aniline (B41778) or m-chloroaniline), to form a stable amide. acs.org This reaction consumes the acyl chloride. A subsequent acid-base titration can then be used to determine the amount of carboxylic acid present. A separate total acid titration after complete hydrolysis of a second sample allows for the calculation of the original acyl chloride content by difference. rsc.org

A direct non-aqueous titration can also be employed. The sample is dissolved in a non-aqueous solvent, and the acyl chloride is titrated directly with a suitable base. This method is advantageous as it can be faster and avoids potential side reactions associated with aqueous conditions. acs.org

Argentometric titration is a specific type of precipitation titration used to quantify the chloride content. ankara.edu.tr For this compound, this can determine the amount of hydrolyzable chloride. The Volhard method is a common indirect (back-titration) approach. stuba.sk A known excess of standard silver nitrate (B79036) (AgNO₃) solution is added to the sample, which precipitates the chloride ions as silver chloride (AgCl). The excess, unreacted AgNO₃ is then titrated with a standard potassium or ammonium (B1175870) thiocyanate (B1210189) (KSCN or NH₄SCN) solution, using a ferric iron (Fe³⁺) salt as an indicator, which forms a red-colored complex at the endpoint. stuba.skslideshare.net

The table below compares different titrimetric methods applicable to the analysis of this compound.

MethodPrincipleProcedure SummaryEndpoint DetectionImpurities Determined
Indirect Acid-Base TitrationAcyl chloride is converted to a neutral amide. The remaining acidic impurities are titrated. Total acidity is found by hydrolysis of a separate sample.Sample is reacted with an amine. Titrate with standard base. A second sample is hydrolyzed and then titrated. rsc.orgPotentiometric or colorimetric (e.g., phenolphthalein).4-Methoxybutanoic acid, HCl.
Direct Non-Aqueous TitrationDirect titration of the acyl chloride in a non-aqueous solvent with a standard base.Dissolve sample in a solvent like acetone (B3395972) or THF and titrate with a base such as sodium methoxide. acs.orgPotentiometric using glass and calomel (B162337) electrodes. acs.orgTotal acidity (acyl chloride + acid impurities).
Argentometric Titration (Volhard Method)Precipitation of chloride ions with excess silver nitrate, followed by back-titration of the excess silver ions. stuba.skAdd excess standard AgNO₃ to the hydrolyzed sample. Titrate unreacted Ag⁺ with standard KSCN. stuba.skFormation of red Fe(SCN)²⁺ complex with Fe³⁺ indicator. ankara.edu.trTotal hydrolyzable chloride.

Spectroscopic Techniques in Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for confirming the structure of this compound and for investigating the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for probing the electronic environment of carbon atoms within a molecule and for studying reactive intermediates. ucalgary.ca The chemical shift of the carbonyl carbon in an acyl chloride is highly sensitive to its electronic environment. stackexchange.com

In this compound, the carbonyl carbon (C=O) is expected to have a characteristic ¹³C NMR chemical shift in the range of 160-180 ppm. ucalgary.ca This region is typical for acyl derivatives and is significantly downfield due to the deshielding effect of the electronegative oxygen and chlorine atoms.

NMR is particularly valuable for studying reaction mechanisms, such as the Friedel-Crafts acylation, where acyl chlorides are used to generate acylium ions. The formation of an acylium ion (R-C≡O⁺) from an acyl chloride upon reaction with a Lewis acid like aluminum chloride can be observed by ¹³C NMR. This transformation is accompanied by a significant downfield shift of the carbonyl carbon resonance, often to >200 ppm, reflecting the increased positive charge and sp-hybridized character of the carbon. mdpi.com

Furthermore, in reactions where alkenoyl chlorides are ionized, ¹³C NMR studies have shown that the resulting species are best described as delocalized carbenium ions. acs.org For example, ionization of propenoyl chloride leads to a deshielding of 39.8 ppm at the β-carbon, indicating a significant contribution from a resonance form where the positive charge is delocalized onto the carbon framework. acs.org Similar principles would apply to unsaturated analogues related to this compound, providing deep mechanistic insights into the nature and stability of cationic intermediates.

The following table presents typical ¹³C NMR chemical shifts that are used to identify acyl chlorides and related reactive intermediates.

SpeciesGeneral StructureTypical ¹³C Chemical Shift (ppm) of Carbonyl/C⁺Significance
Acyl ChlorideR-COCl160 - 180Represents the starting material; the carbon is sp² hybridized and deshielded. ucalgary.ca
KetoneR-CO-R'~200Used as a reference; shows the effect of replacing Cl with a less electronegative carbon group. stackexchange.com
Acylium IonR-C≡O⁺>200Indicates the formation of the key electrophilic intermediate in reactions like Friedel-Crafts acylation. The significant downfield shift reflects the high positive charge density on the sp-hybridized carbon. mdpi.com
Carbenium Ion (alkenoyl derived)⁺C-C=C=OVariable (significant deshielding at charged centers)Demonstrates charge delocalization in unsaturated systems, providing evidence for resonance stabilization of reactive intermediates. acs.org

Theoretical and Computational Studies Pertaining to 4 Methoxybutanoyl Chloride

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn dictate its reactivity. For 4-methoxybutanoyl chloride, methods like Density Functional Theory (DFT) would be employed to model its electronic structure. ekb.eg Such studies would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and then calculating various electronic descriptors.

A key aspect of this analysis would be the distribution of electron density and the resulting electrostatic potential. The carbonyl carbon in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. Quantum chemical calculations can quantify this electrophilicity by determining the partial atomic charges. This high positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack, a characteristic feature of acyl chloride reactivity. wikipedia.orgchemistrysteps.com

Furthermore, Frontier Molecular Orbital (FMO) theory, a component of quantum chemical analysis, would be used to examine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized on the carbonyl group, specifically on the π* antibonding orbital of the C=O bond. A low-lying LUMO energy would indicate a high susceptibility to nucleophilic attack. The HOMO, conversely, would likely be associated with the lone pairs of electrons on the oxygen and chlorine atoms. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of a Representative Acyl Chloride (based on analogous compounds)

PropertyDescriptionPredicted Significance for this compound
Partial Charge on Carbonyl Carbon The localized charge on the carbon atom of the C=O group.A significant positive charge, indicating high electrophilicity.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital.A low energy level, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A relatively small gap, indicative of high reactivity.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment, influencing its solubility and intermolecular interactions.

This table is illustrative and based on general principles of acyl chloride chemistry and computational studies of similar molecules.

Molecular Dynamics and Reaction Pathway Modeling

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time, including its conformational changes and interactions with other molecules. For this compound, MD simulations could be used to study its dynamics in different solvents, providing insights into how the solvent might influence its reactivity.

More significantly, computational methods are invaluable for modeling reaction pathways. For instance, the reaction of this compound with a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic acyl substitution mechanism. wikipedia.orgchemistrysteps.com Computational modeling can map out the entire energy profile of this reaction, identifying the transition states and any intermediates. researchgate.net

The generally accepted mechanism for this reaction involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.org The chloride ion is then eliminated, and the carbonyl group is reformed. Computational studies can calculate the activation energies for each step of this process, providing a quantitative understanding of the reaction kinetics. niu.edu These models can also explore alternative or competing reaction pathways, helping to predict the product distribution under various conditions.

Table 2: Key Parameters from Reaction Pathway Modeling of a Generic Acyl Chloride Reaction

ParameterDescriptionImportance in Understanding this compound Reactions
Activation Energy (Ea) The minimum energy required for a reaction to occur.Lower activation energies indicate faster reaction rates.
Transition State Geometry The molecular structure at the highest point of the energy barrier.Provides insight into the steric and electronic factors controlling the reaction.
Intermediate Stability The energy of any intermediate species formed during the reaction.Helps to determine if the intermediate is likely to be observed or isolated.
Reaction Enthalpy (ΔH) The overall change in heat during the reaction.Indicates whether the reaction is exothermic or endothermic.

This table represents typical outputs from computational reaction pathway modeling for acyl chlorides.

Computational Insights into Green Chemistry Transformations Involving Analogous Species

Computational chemistry is increasingly being used to guide the development of more sustainable and environmentally friendly chemical processes, a core principle of green chemistry. While specific studies on green transformations of this compound are scarce, research on analogous compounds can provide valuable insights.

For example, computational models can be used to explore alternative, less hazardous reagents for the synthesis of esters and amides from this compound, potentially replacing traditional and often hazardous catalysts or solvents. By simulating reaction pathways with different "green" catalysts, such as enzymes or organocatalysts, researchers can predict their efficacy and selectivity before undertaking experimental work.

Furthermore, computational studies can aid in understanding and minimizing the formation of byproducts. In the reactions of acyl chlorides, the formation of hydrogen chloride is a common issue. guidechem.com Theoretical models could be employed to investigate reaction conditions or catalytic systems that might mitigate the release of this corrosive byproduct, for instance, by favoring a pathway that incorporates the chloride ion into a more benign species.

Another area of interest is the computational prediction of the biodegradability and toxicity of this compound and its reaction products. By calculating specific molecular descriptors, it is possible to estimate the environmental fate and potential hazards of these compounds, guiding the design of greener alternatives.

Occupational Safety, Environmental Stewardship, and Regulatory Compliance in Handling 4 Methoxybutanoyl Chloride

Hazard Identification and Risk Assessment in Research and Development Environments

In research and development (R&D) settings, a thorough understanding of the hazards associated with 4-Methoxybutanoyl chloride is fundamental to ensuring personnel safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a substance that causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) nih.gov. These classifications signal that the compound is corrosive and an irritant, requiring stringent safety protocols.

Risk assessment in an R&D environment involves evaluating the potential for exposure during experimental procedures. Activities such as transferring the chemical, setting up reactions, and work-up processes can lead to inhalation of vapors or direct contact with skin and eyes. The corrosive nature of this compound means that even brief contact can result in significant injury nih.gov. Therefore, all manipulations must be conducted within a controlled environment to mitigate these risks.

Reactivity with Protic Solvents, Bases, and Oxidizing Agents

As an acyl chloride, this compound is expected to exhibit high reactivity with various substances. While specific reactivity data for this compound is limited, information from analogous compounds, such as 4-Methoxybenzoyl chloride, provides critical insight into its potential chemical incompatibilities.

Acyl chlorides react exothermically with protic solvents like water and alcohols noaa.govnih.gov. Contact with water, including atmospheric moisture, can lead to a vigorous reaction that produces hydrochloric acid and the corresponding carboxylic acid, 4-methoxybutanoic acid noaa.govchemicalbook.com. This reactivity necessitates handling the compound under anhydrous (dry) conditions.

The compound also reacts exothermically with bases, including amines noaa.govnih.gov. These reactions are often rapid and can lead to a significant release of heat. Strong oxidizing agents are also incompatible with this compound noaa.govfishersci.comganeshremedies.com.

Reactant ClassPotential OutcomeSafety Precaution
Protic Solvents (e.g., water, alcohols)Exothermic reaction, release of toxic HCl gas. noaa.govnih.govchemicalbook.comHandle under inert, anhydrous conditions.
Bases (e.g., amines, hydroxides)Vigorous exothermic reaction. noaa.govnih.govAvoid contact; add bases slowly and with cooling.
Strong Oxidizing AgentsPotential for vigorous or explosive reaction. noaa.govfishersci.comganeshremedies.comStore separately and avoid mixing.

Exothermic Decomposition and Pressure Management

A significant hazard associated with acyl chlorides is their potential for decomposition, which can be exothermic and lead to pressure buildup in sealed containers. Analogous compounds have been reported to explode in sealed containers at room temperature due to slow decomposition noaa.govnih.gov. This process is accelerated by heat noaa.govnih.gov.

For this compound, this implies a risk of container rupture if stored improperly. Pressure management is a critical aspect of its safe storage. Containers should not be sealed airtight for long-term storage, especially if not refrigerated, to prevent the accumulation of gaseous decomposition products like hydrochloric acid. It is crucial to ensure that storage containers are appropriately vented or that pressure is periodically released in a controlled manner, such as within a fume hood.

Emergency Response and Spill Mitigation Procedures

In the event of an emergency, a clear and practiced response plan is crucial.

Spill Mitigation:

Evacuate: Immediately evacuate personnel from the spill area echemi.com.

Ventilate: Ensure the area is well-ventilated.

Control Ignition Sources: Remove all sources of ignition fishersci.comechemi.com.

Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) apolloscientific.co.ukfishersci.com. Do not use water noaa.govcdhfinechemical.com.

Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal apolloscientific.co.ukcdhfinechemical.comfishersci.com.

Firefighting:

Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam fishersci.comapolloscientific.co.uk.

Media to Avoid: Do NOT use water, as it can react violently with the substance noaa.govfishersci.com.

Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) fishersci.comfishersci.comechemi.com.

First Aid:

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention fishersci.comechemi.com.

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek immediate medical attention fishersci.comcdhfinechemical.com.

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention fishersci.comcdhfinechemical.comechemi.com.

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention fishersci.comcdhfinechemical.comechemi.com.

Environmental Impact Assessment and Waste Management Strategies

The environmental impact of this compound is primarily linked to its high reactivity, particularly with water and moisture. As an acyl chloride, it readily undergoes hydrolysis to form 4-methoxybutanoic acid and corrosive hydrochloric acid (HCl) gas. wikipedia.orgfiveable.me This reaction can occur upon contact with atmospheric humidity, posing a risk of generating acidic vapors. Therefore, environmental stewardship necessitates rigorous control over handling, storage, and disposal to prevent uncontrolled releases. Discharges of this compound or its by-products into waterways or soil can lead to localized acidification, potentially harming aquatic life and soil microorganisms.

Waste management strategies must address the compound's reactivity and the hazardous nature of its degradation products. basf.com Key strategies include:

Segregation: Waste streams containing this compound should be kept separate from aqueous and basic solutions to prevent violent reactions.

Controlled Neutralization: The primary treatment for waste containing this compound is controlled neutralization of its acidic by-products.

Incineration: For substantial quantities of organic waste, high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic flue gases (like HCl) is a viable disposal method. evergreensinochem.com

Container Management: Empty containers that have held this compound must be managed carefully. They should be decontaminated using a suitable non-aqueous solvent before being punctured and disposed of as hazardous waste, as residual amounts can still react with moisture. basf.com

The hydrolysis of this compound yields two acidic compounds: 4-methoxybutanoic acid and hydrochloric acid. Proper disposal requires the neutralization of these by-products to form less hazardous salts and water. This is a critical step to mitigate the environmental risk of acidification. laballey.comphadjustment.com

The neutralization process should be conducted in a controlled manner within a suitable reaction vessel, preferably in a fume hood to manage any vapor release. ucmerced.edu A weak base is typically added slowly to the acidic waste solution until the pH reaches a neutral range (approximately 6.0-8.0). northindustrial.net The completion of the reaction is often indicated by the cessation of gas evolution (fizzing). laballey.com

Table 1: Common Neutralizing Agents for Acidic By-products

Neutralizing Agent Chemical Formula Key Characteristics
Sodium Bicarbonate NaHCO₃ Mild base, readily available, safe to handle. Reaction produces carbon dioxide gas. ucmerced.edunorthindustrial.net
Sodium Carbonate (Soda Ash) Na₂CO₃ Stronger base than sodium bicarbonate, effective for larger spills. Also produces CO₂.
Calcium Hydroxide (Slaked Lime) Ca(OH)₂ Cost-effective for large-scale industrial applications. Produces calcium salts. laballey.com

Following neutralization, the resulting saline solution must be disposed of in accordance with local, state, and federal regulations. While some jurisdictions may permit the discharge of dilute, neutral salt solutions into the wastewater system, it is imperative to confirm local regulations first. northindustrial.netlaballey.com The organic component, 4-methoxybutanoic acid, once neutralized, may be biodegradable; however, large quantities should be sent to a designated industrial waste treatment facility.

Regulatory Landscape for Genotoxic Impurities and Highly Reactive Chemical Intermediates

As a highly reactive chemical intermediate, this compound falls under a stringent regulatory framework designed to control potentially hazardous substances, including those with genotoxic potential. Genotoxic impurities are compounds that can damage DNA, potentially leading to mutations and cancer. youtube.com Due to their ability to react with biological macromolecules, highly reactive functional groups, such as those found in acyl chlorides, are often flagged for careful assessment.

The primary international guideline for the control of such impurities in pharmaceuticals is the ICH M7 guideline . researchgate.net This guideline establishes a framework for identifying, categorizing, assessing, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.org

Key principles of the ICH M7 guideline relevant to intermediates like this compound include:

Hazard Assessment: The process begins with an assessment of the actual and potential impurities in a synthetic pathway. This involves using computational toxicology assessments ((Q)SAR analysis) and/or experimental data (like the Ames bacterial reverse mutation assay) to predict or determine mutagenicity. researchgate.neteuropa.eu

Classification: Impurities are categorized into one of five classes based on their mutagenic and carcinogenic potential. Class 1 includes known mutagenic carcinogens, while Class 5 comprises impurities with no structural alerts for mutagenicity. ich.org Highly reactive intermediates may be flagged for evaluation.

Risk Characterization: For impurities that are identified as mutagenic, a risk assessment is performed to establish an acceptable daily intake, often based on the Threshold of Toxicological Concern (TTC). The standard TTC for a lifetime exposure is 1.5 µ g/day . researchgate.net

Control Strategies: Based on the risk assessment, appropriate control strategies are implemented. These can range from modifying the synthesis process to eliminate the impurity to defining specific limits and testing protocols for the intermediate or final active pharmaceutical ingredient (API). youtube.com

In addition to pharmaceutical-specific guidelines, the manufacturing, handling, transportation, and disposal of reactive chemical intermediates are governed by regulations from bodies such as the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Occupational Safety and Health Administration (OSHA). fldata.com These regulations mandate proper labeling, safety data sheets (SDS), employee training, and adherence to waste disposal protocols to ensure both environmental and occupational safety. fldata.comnih.gov

Table 2: Summary of Regulatory Considerations

Regulation/Guideline Issuing Body Scope and Relevance to this compound
ICH M7(R2) International Council for Harmonisation (ICH) Provides a framework for assessing and controlling potential mutagenic impurities in drug substances. As a reactive intermediate, this compound and its potential carryover would be subject to this assessment in pharmaceutical manufacturing. ich.orgfda.gov
Toxic Substances Control Act (TSCA) U.S. Environmental Protection Agency (EPA) Regulates the production, importation, use, and disposal of specific chemicals to protect public health and the environment. fldata.com
Hazard Communication Standard U.S. Occupational Safety and Health Administration (OSHA) Requires chemical manufacturers to classify the hazards of chemicals and communicate that information to employers and employees.

| Good Manufacturing Practices (GMP) | Various (e.g., FDA, EMA) | Requires that the production of highly active or sensitizing ingredients occurs in a controlled manner to prevent cross-contamination and ensure product safety. nih.govelchemy.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxybutanoyl chloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves reacting 4-methoxybutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Maintaining a dry inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm acyl chloride formation (C=O stretch at ~1800 cm⁻¹).
  • Purification via fractional distillation under reduced pressure to isolate the product.
    • Critical Considerations : Use Schlenk-line techniques for moisture-sensitive steps, and validate purity via NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. How can researchers characterize the purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methoxy group (~3.3 ppm, singlet) and α-protons to the carbonyl (~2.5–3.0 ppm, multiplet). Impurities like unreacted acid (broad ~12 ppm) or esters can be identified .
  • FTIR : Confirm the absence of -OH stretches (3200–3600 cm⁻¹) and presence of acyl chloride C=O (~1800 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile byproducts. Calibrate using known standards .

Q. What are the key stability considerations when storing this compound, and how can degradation be minimized?

  • Methodological Answer :

  • Store under inert gas (argon) in amber glass vials at –20°C to slow hydrolysis.
  • Conduct stability assays by periodically analyzing samples via NMR or titration to quantify free acid formation.
  • Use molecular sieves (4Å) in storage containers to adsorb moisture .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with amines or alcohols.
  • Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility and solvent effects on reaction kinetics .
  • Validate computational results with experimental kinetic studies under varying temperatures and solvents.

Q. What methodologies are effective in resolving contradictory data regarding the solvolysis rates of this compound in different solvent systems?

  • Methodological Answer :

  • Perform systematic kinetic studies in aprotic (e.g., THF, DCM) and protic (e.g., methanol, water) solvents, measuring rate constants via conductivity or UV-Vis spectroscopy.
  • Analyze solvent polarity (Kamlet-Taft parameters) and nucleophilicity to correlate with solvolysis rates.
  • Replicate conflicting experiments under controlled humidity and temperature to isolate variables .

Q. What experimental strategies can be employed to optimize the yield of this compound derivatives in multi-step synthesis?

  • Methodological Answer :

  • Use design of experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, temperature, catalyst loading).
  • Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically.
  • Employ flow chemistry for precise control of residence time and mixing, reducing side reactions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound adducts?

  • Methodological Answer :

  • Cross-validate using complementary techniques (e.g., NMR for structure, X-ray crystallography for absolute configuration).
  • Compare experimental IR/NMR data with computational simulations (e.g., Gaussian or ORCA software) to identify misassignments .
  • Publish raw data and spectra in open repositories for peer verification .

Q. What statistical approaches are suitable for analyzing the thermal degradation kinetics of this compound?

  • Methodological Answer :

  • Apply the Arrhenius equation to degradation rate data collected at multiple temperatures.
  • Use multivariate regression to account for humidity, light exposure, and solvent interactions.
  • Report confidence intervals and uncertainty metrics to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.